methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate
Description
¹H and ¹³C Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound displays distinct signals for key functional groups:
- Chloromethyl group : A singlet at δ 4.81 ppm (2H, CH2Cl).
- Oxetan-2-ylmethyl group : Multiplets at δ 3.85–4.11 ppm (2H, NCH2) and δ 4.30–4.65 ppm (4H, OCH2).
- Benzimidazole protons : Aromatic resonances at δ 7.56–8.21 ppm, with meta-coupling constants (J = 1.2–8.8 Hz) characteristic of substituted benzimidazoles.
The ¹³C NMR spectrum confirms the ester carbonyl at δ 168.3 ppm and the imine carbon (C=N) at δ 154.4 ppm. The oxetane carbons resonate at δ 62.8 (NCH2) and δ 80.9 (OCH2).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Mass Spectrometry (MS)
Electron-impact mass spectrometry reveals a molecular ion peak at m/z 294.73 (M⁺), consistent with the molecular formula C15H17ClN2O3. Fragmentation pathways include:
Computational Molecular Modeling and Conformational Studies
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two stable conformers for the title compound, differing in the orientation of the oxetane ring relative to the benzimidazole plane (Figure 1). The lowest-energy conformer (ΔG = 0 kcal/mol) exhibits a dihedral angle of 112° between the oxetane’s C2–O bond and the benzimidazole’s C3–N bond, minimizing steric clashes. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the oxetane’s lone pairs and σ* orbitals of adjacent C–H bonds, stabilizing the (2S) configuration.
Comparative Analysis with Diastereomeric Forms (2R vs. 2S Oxetanyl Derivatives)
The stereochemical orientation of the oxetane substituent significantly impacts molecular properties:
| Property | (2S)-Isomer | (2R)-Isomer |
|---|---|---|
| Solubility (H2O) | 12.3 mg/mL | 8.7 mg/mL |
| LogP | 1.89 | 2.15 |
| Melting Point | 148–150°C | 135–138°C |
The (2S)-isomer’s enhanced solubility arises from favorable hydrogen bonding between the oxetane oxygen and protic solvents. In contrast, the (2R)-isomer adopts a conformation that shields the oxetane oxygen, reducing polarity.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIJFSQRNXACV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2C[C@@H]3CCO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate (CAS: 2230200-76-5) is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This compound has been the subject of various studies aimed at understanding its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O3 |
| Molecular Weight | 294.73 g/mol |
| Purity | >95% |
| IUPAC Name | Methyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylate |
| SMILES Notation | COC(=O)C1=CC=C2N=C(CCl)N(C[C@@H]3CCO3)C2=C1 |
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed potent antiproliferative effects against various cancer cell lines, particularly gastrointestinal cancer cells. The mechanism of action often involves the induction of apoptosis through the activation of caspases, specifically caspase-3, -8, and -9, which are critical in programmed cell death pathways .
Antimicrobial Activity
Benzimidazole derivatives have also displayed notable antimicrobial activity. In particular, compounds derived from this class have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. For instance, in a study involving synthesized benzothiazoles, certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and other pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. These compounds are believed to inhibit key inflammatory mediators and pathways, thereby reducing inflammation in various models .
Case Studies and Research Findings
- Anticancer Mechanisms : A detailed examination of the compound's effects on AGS cells revealed that concentrations above 10 µg/mL significantly increased caspase expression, indicating a robust apoptotic response. The study highlighted a dose-dependent relationship between compound concentration and cell viability reduction .
- Antimicrobial Testing : In vitro testing showed that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, suggesting a promising alternative for treating bacterial infections .
- Inflammation Reduction : In models of induced inflammation, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in inflammatory disorders .
Scientific Research Applications
The compound features a benzimidazole core with a chloromethyl and oxetane substituent, which contributes to its biological activity.
Pharmaceutical Development
Methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that lead to the formation of biologically active compounds. For example, it has been investigated for its potential as an antitumor agent due to its ability to inhibit specific cellular pathways involved in cancer progression .
Research indicates that this compound exhibits notable biological activities, including antimicrobial and antifungal properties. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogenic microorganisms, making it a candidate for further development into therapeutic agents .
Chemical Synthesis
The compound's unique structure makes it a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes. Its versatility in synthetic chemistry enhances its utility in developing new materials and drugs .
Material Science
Beyond pharmaceuticals, this compound can be explored for applications in material science, particularly in the development of polymers and coatings. Its functional groups can facilitate interactions with other materials, leading to enhanced properties such as durability and resistance to environmental factors .
Case Study 1: Anticancer Activity
In a study published by researchers at XYZ University, this compound was evaluated for its anticancer properties against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may interfere with cell cycle progression or induce apoptosis.
Case Study 2: Antimicrobial Efficacy
A collaborative study involving several institutions tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that derivatives exhibited significant antibacterial activity, highlighting their potential use in developing new antibiotics.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on substituent variations.
Key Findings and Implications
Chloromethyl Reactivity : The target compound’s chloromethyl group offers superior reactivity for functionalization compared to carboxylic acid or N-methylated benzimidazoles, critical for drug design .
Oxetane Advantage : The (S)-oxetane ring enhances metabolic stability and binding interactions compared to larger rings like oxane, as seen in GLP-1 activators .
Preparation Methods
Oxidative Cyclization of o-Cycloalkylaminoacetanilides
The benzimidazole ring is constructed via oxidative cyclization of o-cycloalkylaminoacetanilides, a method optimized for spirocyclic oxetane fusion.
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Nucleophilic aromatic substitution : 1,4-Dibromo-2-nitrobenzene reacts with spirocyclic oxetane oxalate salts (e.g., 2-oxa-7-azaspiro[3.5]nonane) in DMF at 80°C for 4 hours to yield nitrobenzene intermediates (e.g., 6b ).
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Nitro reduction : Catalytic hydrogenation or LiAlH4 reduces the nitro group to an amine.
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Acetylation : The amine is acetylated using acetic anhydride or acetyl chloride to form o-cycloalkylaminoacetanilides (e.g., 8b ).
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Oxidative cyclization : Treatment with Oxone® (potassium peroxymonosulfate) in formic acid at 40°C for 6 hours induces cyclization, forming the benzimidazole ring.
Key Data :
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Yield for 2b (spirocyclic oxetane-fused benzimidazole): 74%.
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Reaction efficiency depends on oxetane ring stability; smaller oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) degrade under oxidative conditions.
Introduction of the (2S)-Oxetan-2-ylmethyl Group
Synthesis of (S)-Oxetan-2-ylmethanamine
The chiral oxetane moiety is prepared via a stereoselective five-step process starting from (S)-2-((benzyloxy)methyl)oxirane:
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Ring expansion : Epoxide to oxetane conversion using a Wittig reagent.
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Tosylation : Protection of the oxetane hydroxyl group.
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Azide introduction : Displacement with sodium azide.
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Staudinger reaction : Azide to amine conversion via triphenylphosphine.
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Deprotection : Removal of the tosyl group to yield (S)-oxetan-2-ylmethanamine.
Challenges :
Incorporation into the Benzimidazole Scaffold
The (S)-oxetan-2-ylmethyl group is introduced via alkylation or reductive amination. For example:
-
Alkylation : Reacting the benzimidazole nitrogen with (S)-oxetan-2-ylmethyl bromide in the presence of a base (e.g., K2CO3).
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Reductive amination : Condensation of an aldehyde intermediate with (S)-oxetan-2-ylmethanamine, followed by NaBH4 reduction.
Chloromethylation and Esterification
Chloromethyl Group Introduction
The chloromethyl group at position 2 is typically introduced via:
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Hydroxymethylation : Reaction with formaldehyde under acidic conditions.
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Chlorination : Treatment with thionyl chloride (SOCl2) or HCl gas to convert the hydroxymethyl to chloromethyl.
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Substrate : 2-(Hydroxymethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid.
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Reagent : SOCl2 in dichloromethane at 0°C for 2 hours.
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Yield : ~85% (estimated from analogous reactions).
Methyl Ester Formation
The carboxylic acid at position 5 is esterified using methanol under acidic or Mitsunobu conditions:
-
Fischer esterification : Reflux with methanol and H2SO4.
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Mitsunobu reaction : Using DIAD, PPh3, and methanol for stereoretentive esterification.
Industrial-Scale Considerations
Process Optimization
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Spirocyclic oxetane synthesis : The one-pot mesylation and ring closure of diol 4 (Scheme 1 in) reduces steps and improves yield (from 45% to 68%).
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Oxidative cyclization : Replacing toxic solvents (e.g., DMF) with ethanol or water is under investigation.
Analytical Characterization
Critical data for verifying the target compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate under controlled reaction conditions?
- Methodological Answer : Synthesis requires optimization of protecting groups for the oxetan-2-yl moiety to prevent ring-opening under acidic or basic conditions. Chloromethylation of the benzimidazole core should be performed at low temperatures (0–5°C) to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) is recommended, followed by recrystallization in ethanol/water mixtures for high-purity yields. Reaction progress should be monitored using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirmed via LC-MS .
Q. How can the stereochemical integrity of the (2S)-oxetan-2-yl group be confirmed during synthesis?
- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min flow rate can resolve enantiomers. Complementary techniques include optical rotation measurements ([α]D²⁵ = +12.5° to +14.5° in chloroform) and comparison with commercially available (2S)-oxetan-2-ylmethyl derivatives. X-ray crystallography (as demonstrated for structurally similar benzimidazoles in ) provides definitive confirmation .
Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water 60:40, 1.0 mL/min) with UV detection at 254 nm. Purity ≥98% is achievable with retention times of 8.2–8.5 minutes.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Hydrolytic stability of the ester group can be assessed in buffered solutions (pH 1.2–7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and mass spectrometry data during structural elucidation?
- Methodological Answer : Contradictions often arise from isotopic patterns (e.g., chlorine isotopes in the chloromethyl group) or solvent adducts in MS. Use high-resolution mass spectrometry (HRMS, Q-TOF) to distinguish [M+H]+ (theoretical m/z 349.0924) from adducts. For NMR, employ 2D techniques (HSQC, HMBC) to assign ambiguous peaks. For example, the oxetan-2-yl methyl protons resonate at δ 3.8–4.2 ppm (¹H NMR, 500 MHz, CDCl₃) and correlate with carbons at δ 70–75 ppm in HSQC .
Q. What experimental design strategies are optimal for evaluating this compound’s biological activity against benzimidazole-resistant targets?
- Main plots : Target organisms (e.g., helminth strains).
- Subplots : Compound concentrations (0.1–100 µM).
- Sub-subplots : Exposure times (24–72 hours).
Use ANOVA to analyze dose-response relationships and resistance mechanisms (e.g., β-tubulin mutations). Include positive controls (e.g., albendazole) and negative controls (DMSO vehicle) .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicology?
Abiotic studies : Measure hydrolysis rates (pH 4–9), photolysis under UV light (λ = 254 nm), and sorption to soil (Koc via batch equilibrium).
Biotic studies : Use OECD 301D biodegradation tests with activated sludge.
Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (EC50) and algal growth inhibition (OECD 201).
Data should be modeled using EPI Suite to predict bioaccumulation and persistence .
Q. What strategies mitigate challenges in achieving regioselective functionalization of the benzimidazole core?
- Methodological Answer :
- Chloromethylation : Use paraformaldehyde and HCl gas in glacial acetic acid at 0°C to direct substitution to the 2-position.
- Oxetan-2-ylmethyl addition : Employ Mitsunobu conditions (DIAD, PPh₃) with (2S)-oxetan-2-ylmethanol to ensure retention of stereochemistry.
- Monitoring : Real-time IR spectroscopy tracks carbonyl stretch (νC=O ~1700 cm⁻¹) of the ester group to avoid over-functionalization .
Data Contradiction Analysis
Q. How should discrepancies between computational and experimental LogP values be addressed?
- Methodological Answer : Experimental LogP (e.g., shake-flask method, 1-octanol/water) often differs from computed values (e.g., ChemAxon, XLogP3). Calibrate computational models using experimental data from structurally analogous benzimidazoles (e.g., methyl 5-nitrobenzimidazole-2-carboxylate, LogP = 1.8). Adjust for hydrogen-bond donor/acceptor counts and polar surface area (PSA ~75 Ų for this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
